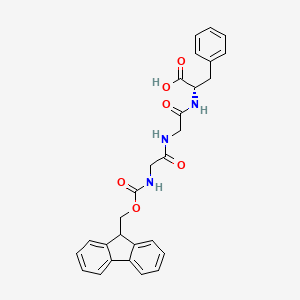

Fmoc-Gly-Gly-Phe-OH

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Fmoc-Gly-Gly-Phe-OH is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

The this compound compound acts as a cleavable linker in the structure of ADCs . The linker’s role is to stably attach the cytotoxic drug to the antibody and then release the drug within the target cell . The cleavable nature of this compound means it can be broken down under certain conditions, allowing for the release of the attached drug .

Biochemical Pathways

The Fmoc group in this compound can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . This process is crucial in the synthesis of ADCs. The compound is also a protease cleavable linker, indicating that it can be cleaved by proteases, a type of enzyme, to release the drug in the target cell .

Result of Action

The primary result of the action of this compound is the successful delivery of cytotoxic drugs to target cells via ADCs . By acting as a cleavable linker, it allows for the release of the drug within the target cell, leading to the cell’s death .

Action Environment

The action of this compound is influenced by the biochemical environment within the target cells. For instance, the cleavage of the linker and subsequent release of the drug is dependent on the presence of certain enzymes and conditions within the cell . Furthermore, factors such as pH and the presence of certain ions can influence the self-assembly of compounds like this compound .

Analyse Biochimique

Biochemical Properties

Fmoc-Gly-Gly-Phe-OH plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates (ADCs). It acts as a cleavable linker, facilitating the attachment of drugs to antibodies . This compound interacts with enzymes such as proteases, which cleave the linker to release the drug at the target site. The interaction between this compound and proteases is essential for the controlled release of therapeutic agents, enhancing the efficacy of ADCs .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to promote cell adhesion and proliferation, making it useful in tissue engineering and regenerative medicine . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a cleavable linker in ADCs. Upon reaching the target site, proteases cleave the linker, releasing the drug . This process involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking interactions . These interactions facilitate the self-assembly of the peptide into nanostructures, enhancing its stability and efficacy in drug delivery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound forms stable hydrogels under specific conditions, which can be used for sustained drug release . Over time, the hydrogel degrades, releasing the encapsulated drug in a controlled manner. This temporal effect is crucial for maintaining the therapeutic efficacy of the drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound promotes cell adhesion and proliferation without causing significant toxicity . At higher dosages, it may exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects are essential for determining the optimal therapeutic dose of this compound in clinical applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, which cleave the peptide into smaller fragments . These metabolic pathways are crucial for the controlled release of therapeutic agents in ADCs, ensuring that the drug is delivered to the target site in a timely manner .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes via endocytosis and is distributed within the cytoplasm and other cellular compartments . The localization and accumulation of this compound in specific tissues are essential for its therapeutic efficacy in drug delivery systems .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, lysosomes, and endosomes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . This localization is crucial for the controlled release of therapeutic agents in ADCs, ensuring that the drug is delivered to the target site with high precision .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Gly-Phe-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc strategy. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino group during the synthesis. The final product is obtained after cleavage from the resin and deprotection of the Fmoc group .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of green chemistry principles, such as employing calcium (II) iodide as a protective agent, has been explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Gly-Gly-Phe-OH undergoes various chemical reactions, including:

Hydrolysis: The Fmoc group can be removed under basic conditions to yield the free amine.

Coupling Reactions: It can be coupled with other peptides or molecules to form more complex structures.

Common Reagents and Conditions

Hydrolysis: Typically performed using bases such as piperidine.

Major Products

The major products formed from these reactions include deprotected peptides and more complex peptide conjugates, which can be used in various biomedical applications .

Applications De Recherche Scientifique

Chemistry

Fmoc-Gly-Gly-Phe-OH is used in the synthesis of complex peptides and proteins, facilitating the study of protein structure and function .

Biology

In biological research, it is used to create peptide-based hydrogels for cell culture and tissue engineering .

Medicine

The compound is crucial in the development of ADCs, which are used in targeted cancer therapy. These conjugates deliver cytotoxic drugs specifically to cancer cells, reducing damage to healthy cells .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Gly-Gly-OH: Another cleavable linker used in ADCs.

Fmoc-Gly-Gly-Gly-OH: A similar compound with an additional glycine residue, also used in ADCs.

Uniqueness

Fmoc-Gly-Gly-Phe-OH is unique due to the presence of phenylalanine, which can enhance the hydrophobic interactions and stability of the peptide conjugates. This makes it particularly useful in the synthesis of stable and effective ADCs .

Propriétés

IUPAC Name |

(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGUUZVZUIXKQZ-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

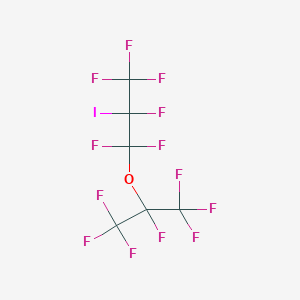

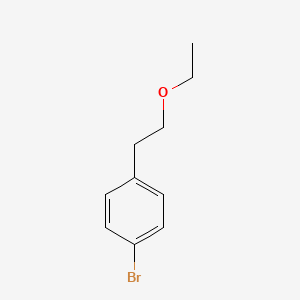

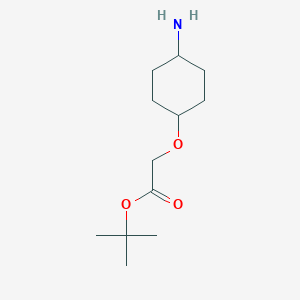

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)

![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

![tert-butyl (4ar,7as)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B3106722.png)

![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)